(Acetylamino)(1,1'-biphenyl-3-YL)acetic acid
Description
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-acetamido-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,17,18)(H,19,20) |
InChI Key |
OQWKMNYWILGKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Commercially available biphenyl derivatives and phenylacetic acid derivatives are commonly used as starting points.
- Protection of amino groups using tert-butoxycarbonyl (Boc) is a frequent preparative step to avoid side reactions during coupling.
- Cross-coupling reactions such as Suzuki-Miyaura are employed to construct the biphenyl core with desired substitution patterns.
Synthetic Route Overview
A typical synthetic pathway involves:
Boc Protection of Amino Acid Derivatives
The amino group of phenylalanine or related amino acids is protected using tert-butoxycarbonyl (Boc) groups to form Boc-protected intermediates. This step is crucial to prevent unwanted reactions during subsequent steps.
Example: Treatment of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base yields Boc-L-phenylalanine.Suzuki Cross-Coupling to Form Biphenyl Core
The biphenyl moiety is constructed by Suzuki cross-coupling of arylboronic acids with aryl halides under palladium catalysis. This method allows for regioselective formation of the 1,1'-biphenyl-3-yl framework.
Example: Coupling of brominated phenylacetic acid derivatives with phenylboronic acid derivatives under Pd(0) catalysis.Acylation and Amide Bond Formation
After deprotection of the Boc group, the free amine is acylated with acetyl chloride or acetic anhydride to introduce the acetylamino group. This step forms the acetylamino functionality on the biphenyl acetic acid scaffold.
Example: Reaction of free amine with acetyl chloride in the presence of a base like triethylamine.Final Deprotection and Purification
Removal of protecting groups and purification by crystallization or chromatography yields the target compound.
Detailed Synthetic Example
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Boc Protection | L-phenylalanine + (Boc)2O, base | Boc-L-phenylalanine | Protects amino group for cross-coupling |
| 2. Suzuki Coupling | Aryl bromide + arylboronic acid, Pd catalyst, base | Biphenyl-substituted intermediate | Forms biphenyl core at 3-position |
| 3. Boc Deprotection | Acidic conditions (e.g., TFA) | Free amine intermediate | Prepares for acetylation |
| 4. Acetylation | Acetyl chloride, base (e.g., triethylamine) | (Acetylamino)(1,1'-biphenyl-3-yl)acetic acid | Introduces acetylamino group |
| 5. Purification | Chromatography or recrystallization | Pure target compound | Ensures high purity for research use |
Alternative Approaches
- Azide Intermediate Route : Some syntheses involve forming azide intermediates from amino acids, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituted phenyl groups before acetylation.
- Carbamoylation and Hydrogenative Deprotection : Carbamoylation of biphenyl derivatives followed by Pd/C catalyzed hydrogenation can be used to install the amino functionality prior to acetylation.
Analysis of Preparation Methods
Advantages
- The use of Boc protection allows for selective functional group transformations without side reactions.
- Suzuki cross-coupling provides a versatile and efficient method for constructing the biphenyl core with high regioselectivity.
- Acetylation under mild conditions ensures the integrity of sensitive functional groups.
Limitations
- Multi-step synthesis requires careful control of reaction conditions and purification at each stage.
- Use of palladium catalysts and protecting groups increases cost and complexity.
- Some intermediates may require inert atmosphere or anhydrous conditions.
Optimization Strategies
- Employing microwave-assisted Suzuki coupling can reduce reaction times.
- Using alternative protecting groups or direct acylation methods may streamline synthesis.
- Optimization of purification techniques enhances yield and purity.
Summary Table of Key Preparation Methods
| Method | Key Steps | Reagents | Yield Range | Notes |
|---|---|---|---|---|
| Boc Protection & Suzuki Coupling | Boc protection → Suzuki coupling → Boc deprotection → Acetylation | (Boc)2O, Pd catalyst, acetyl chloride | 60-85% overall | Widely used, reliable |
| Azide Intermediate & CuAAC | Boc protection → Azide formation → CuAAC → Acetylation | Sodium azide, Cu catalyst, acetyl chloride | Moderate yields | Enables diverse substitution |
| Carbamoylation & Hydrogenation | Suzuki coupling → Carbamoylation → Pd/C hydrogenation → Acetylation | Cyclohexyl isocyanate, Pd/C, acetyl chloride | Moderate to high | Useful for specific derivatives |
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(3-phenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-2-(3-phenylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-acetamido-2-(3-phenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl-Substituted Acetic Acid Derivatives
([1,1'-Biphenyl]-4-yloxy)acetic Acid
- Structure : Acetic acid with a biphenyl-4-yloxy substituent.
- Molecular Formula : C₁₄H₁₂O₃ .
- The ether linkage (C-O-C) enhances flexibility but may decrease metabolic stability compared to the amide bond in the target compound.
- Applications : Used in organic synthesis; biphenyl derivatives are common in pharmaceuticals and agrochemicals.
2-[1,1'-Biphenyl]-4-ylpentanedioic Acid
Acetylamino-Substituted Analogs
(2R)-(Acetylamino)(1-naphthyl)acetic Acid
- Structure: Acetic acid with acetylamino and 1-naphthyl groups.
- Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.26 g/mol .
- The naphthyl group may also reduce solubility in polar solvents compared to biphenyl.
N-Acetylanthranilic Acid
- Structure: Anthranilic acid (2-aminobenzoic acid) with an acetylated amino group.
- Molecular Formula: C₉H₉NO₃; Molecular Weight: 179.18 g/mol .
- Key Data :
- Melting Point: 184.5–187°C.
- Solubility: Low water solubility; moderate in organic solvents.
- Comparison: The absence of a biphenyl group reduces molecular weight and lipophilicity. The ortho-substituted carboxylic acid and acetylamino groups create intramolecular hydrogen bonds, enhancing crystallinity .
Heterocyclic and Sulfonamide Derivatives
(4-Acetylamino-benzenesulfonylamino)-acetic Acid
- Structure: Acetic acid with a sulfonamide-linked acetylamino benzene group.
- Molecular Formula : C₁₀H₁₂N₂O₅S .
- Comparison : The sulfonamide group introduces additional polarity and hydrogen-bonding sites, improving water solubility compared to the target compound. Sulfur-containing groups may also alter metabolic pathways.
Indole-Based Thiazolidins
- Example: {3-(2-(1H-Indol-3-ylmethoxy)-acetylamino)-4-oxo-2-phenyl-thiazolidin-5-yl}-acetic acid.
- Key Features: Combines acetylamino, indole, and thiazolidin moieties .
- Biological Activity: Exhibits antibacterial and antifungal properties, suggesting the acetylamino group enhances bioactivity through target interactions .
Cyclohexyl and Aliphatic Derivatives
N-Acetyl-DL-cyclohexylglycine
- Structure: Acetic acid with acetylamino and cyclohexyl groups.
- Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.25 g/mol .
- Comparison : The cyclohexyl group increases lipophilicity but reduces aromatic interactions. Lower molecular weight may improve bioavailability compared to biphenyl derivatives.
Research Implications and Gaps
- Solubility and Bioactivity : The biphenyl group in the target compound likely reduces aqueous solubility compared to sulfonamide or carboxylic acid derivatives. However, its aromatic structure may enhance binding to biological targets, as seen in indole-based thiazolidins .
- Synthetic Routes: and highlight methods for synthesizing acetylamino-containing compounds via condensation or multi-step reactions, which could guide the target compound's preparation.
- Regulatory Considerations : N-Acetylanthranilic acid is internationally controlled (Table I, 1988 Convention) , suggesting structural analogs may face regulatory scrutiny.
Q & A
Q. What are the common synthetic routes for preparing (Acetylamino)(1,1'-biphenyl-3-YL)acetic acid and its derivatives?
Synthesis typically involves functionalizing the biphenyl core via reactions such as nitration, sulfonation, or halogenation. For example, analogous compounds like 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid are synthesized by introducing substituents (e.g., Cl, NO₂) using electrophilic aromatic substitution. Optimization of reaction conditions (e.g., temperature, catalyst) is critical for regioselectivity and yield. Computational tools like quantum chemical reaction path searches can predict optimal pathways, reducing trial-and-error approaches .
Q. How do substituents on the biphenyl core influence the compound’s chemical reactivity and physical properties?
Substituents (e.g., Cl, CF₃, CN) alter electronic and steric properties. Electron-withdrawing groups (e.g., CF₃ in {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid) increase acidity of the acetic acid moiety and direct electrophilic substitution to specific positions. Structural analogs show divergent reactivity in coupling reactions due to substituent-induced steric hindrance or electronic effects. Comparative studies of halogenated derivatives highlight these trends .
Q. What spectroscopic techniques are most effective for characterizing (Acetylamino)(1,1'-biphenyl-3-YL)acetic acid?
Key methods include:
- NMR : ¹H/¹³C NMR for substituent position and stereochemistry (e.g., biphenyl coupling patterns).
- IR : Confirmation of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amide (N-H bend ~1600 cm⁻¹) groups.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₅H₁₃NO₃ for the parent compound).
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize conditions for functionalization (e.g., introducing acetyl amino groups). This reduces development time by 30–50% compared to traditional methods .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
Discrepancies often arise from substituent-dependent solubility or steric effects. For example, 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid may exhibit higher membrane permeability than chloro analogs due to reduced polarity. Systematic SAR studies, paired with molecular docking simulations, can isolate critical structural features driving activity .
Q. How can regioselective functionalization be achieved on the biphenyl system?
Regioselectivity is controlled by directing groups and catalysts. For instance, Pd-catalyzed C-H activation can target the 3-position of the biphenyl ring. Computational modeling of electron density maps identifies reactive sites, while experimental screening of ligands (e.g., phosphine-based) optimizes selectivity .
Q. What are the best practices for analyzing reaction mechanisms involving electron-withdrawing substituents?
Mechanistic studies should combine kinetic isotope effects (KIEs), intermediate trapping (e.g., using TEMPO), and isotopic labeling. For trifluoromethyl derivatives (e.g., {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid), Hammett plots correlate substituent σ values with reaction rates to distinguish between radical vs. polar pathways .
Data Contradiction Analysis
Example: Conflicting solubility data for halogenated vs. cyano-substituted analogs may arise from aggregation tendencies. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
